molecular formula C11H14BrF3N4O3 B12236477 1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine

1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine

Cat. No.: B12236477
M. Wt: 387.15 g/mol
InChI Key: RKJYCWMYQWBILB-UHFFFAOYSA-N
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Description

1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position of the pyrazole ring and an acetyl group linked to a piperazine moiety makes this compound unique. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science .

Preparation Methods

The synthesis of 1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways in cells.

Comparison with Similar Compounds

1-[(4-Bromo-1H-pyrazol-1-YL)acetyl]piperazine can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its combined structural features, which confer specific reactivity and biological activity.

Properties

Molecular Formula

C11H14BrF3N4O3

Molecular Weight

387.15 g/mol

IUPAC Name

2-(4-bromopyrazol-1-yl)-1-piperazin-1-ylethanone;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H13BrN4O.C2HF3O2/c10-8-5-12-14(6-8)7-9(15)13-3-1-11-2-4-13;3-2(4,5)1(6)7/h5-6,11H,1-4,7H2;(H,6,7)

InChI Key

RKJYCWMYQWBILB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CN2C=C(C=N2)Br.C(=O)(C(F)(F)F)O

Origin of Product

United States

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